REACTION_CXSMILES
|
[H-].[Na+].[C:3]([O:11]CC)(=[O:10])[CH2:4][C:5](OCC)=O.[H][H].ClC[C:18]1[CH:22]=[C:21]([CH3:23])[O:20][N:19]=1>O1CCCC1>[CH3:23][C:21]1[O:20][N:19]=[C:18]([CH2:5][CH2:4][C:3]([OH:11])=[O:10])[CH:22]=1 |f:0.1|
|
Name
|
|
Quantity
|
78.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
261 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
108 g
|
Type
|
reactant
|
Smiles
|
ClCC1=NOC(=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for four hours
|
Duration
|
4 h
|
Type
|
DISTILLATION
|
Details
|
A portion of the tetrahydrofuran (800 ml) was distilled off
|
Type
|
ADDITION
|
Details
|
1 liter of 5% sodium hydroxide solution was added to the remaining mixture which
|
Type
|
TEMPERATURE
|
Details
|
was then heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for three hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
EXTRACTION
|
Details
|
the filtrate extracted with hexane
|
Type
|
EXTRACTION
|
Details
|
extracted repeatedly with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate was removed in vacuo, 100 ml of pyridine
|
Type
|
ADDITION
|
Details
|
added to the residue
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for three hours until evolution of carbon dioxide
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
The solid which separated
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
DISSOLUTION
|
Details
|
dissolved in methylene dichloride
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
CONCENTRATION
|
Details
|
the methylene dichloride layer concentrated in vacuo
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=NO1)CCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 59.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |